molecular formula C15H15BrN4O2 B12841924 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine

1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine

Katalognummer: B12841924
Molekulargewicht: 363.21 g/mol
InChI-Schlüssel: GBNBWTSYSAXORG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is a complex organic compound that features a brominated nitrophenyl group and a pyridinyl-substituted piperazine ring. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to a phenyl ring.

    Bromination: Substitution of a hydrogen atom with a bromine atom on the phenyl ring.

    Piperazine Formation: Coupling of the brominated nitrophenyl compound with a pyridinyl-substituted piperazine under appropriate conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or other bases for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its structural features.

    Industry: Use in materials science for the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-3-YL)piperazine
  • 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-4-YL)piperazine

Uniqueness

1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C15H15BrN4O2

Molekulargewicht

363.21 g/mol

IUPAC-Name

1-(2-bromo-6-nitrophenyl)-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C15H15BrN4O2/c16-12-4-3-5-13(20(21)22)15(12)19-10-8-18(9-11-19)14-6-1-2-7-17-14/h1-7H,8-11H2

InChI-Schlüssel

GBNBWTSYSAXORG-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=C3Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.